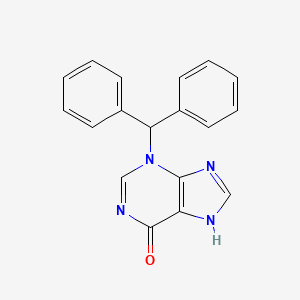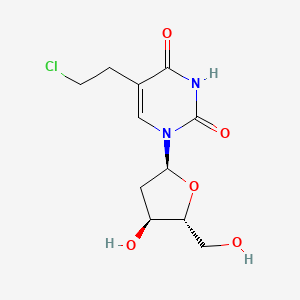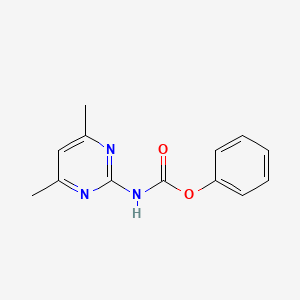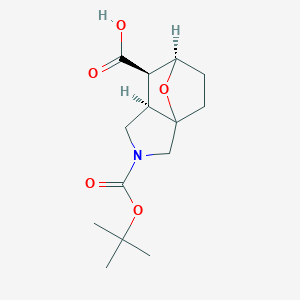![molecular formula C11H7ClN4O2S B12926553 (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one: is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a thiazolidinone ring with an oxadiazole moiety, which contributes to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid and ammonium acetate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the phenyl ring can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development.
Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets suggests that it could be developed into drugs for treating infections or cancer.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
相似化合物的比较
Similar Compounds:
- (2E)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
- (2E)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
- (2E)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
Uniqueness: What sets (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one apart from similar compounds is the presence of the 4-chlorophenyl group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
属性
分子式 |
C11H7ClN4O2S |
|---|---|
分子量 |
294.72 g/mol |
IUPAC 名称 |
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7ClN4O2S/c12-7-3-1-6(2-4-7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17) |
InChI 键 |
UKYRGVZQNJGXKO-UHFFFAOYSA-N |
手性 SMILES |
C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=C(C=C3)Cl)/S1 |
规范 SMILES |
C1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


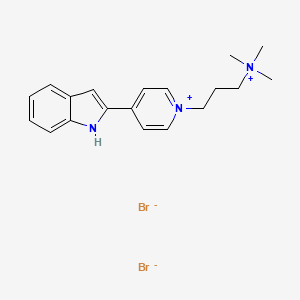


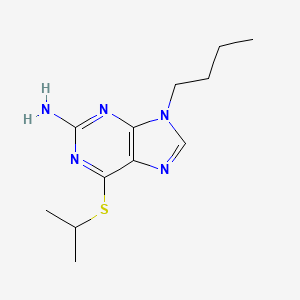
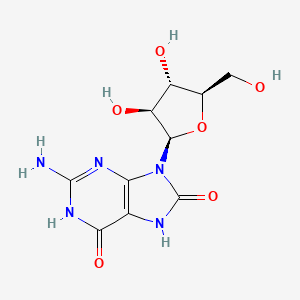

![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
